Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans-
Description
Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- is a structurally complex piperazine derivative characterized by a 4-ethoxyphenyl-substituted pyrrolidinone moiety and a trans-configuration. This compound is synthesized via a multi-step process involving condensation reactions, cyclization, and subsequent salt formation with hydrochloric acid. Its design integrates features to enhance stability, bioavailability, and receptor specificity, making it relevant for pharmacological applications such as neurotransmitter modulation or enzyme inhibition . Key structural elements include:
- 5-Oxo-pyrrolidinyl carbonyl: Contributes to hydrogen-bonding interactions with biological targets.
- Trans-stereochemistry: Influences conformational stability and binding affinity.
Thermal analysis of related piperazine hydrochlorides shows mass losses attributed to solvent release (5.08% at 25–140°C) or water loss (13.90% at 25–190°C for dihydrochloride), suggesting similar stability considerations for this compound .
Properties
CAS No. |
38124-08-2 |
|---|---|
Molecular Formula |
C20H30ClN3O3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(4S,5R)-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C20H29N3O3.ClH/c1-3-5-18-17(20(25)22-12-10-21-11-13-22)14-19(24)23(18)15-6-8-16(9-7-15)26-4-2;/h6-9,17-18,21H,3-5,10-14H2,1-2H3;1H/t17-,18+;/m0./s1 |
InChI Key |
KWOYMTNDMWWXTD-CJRXIRLBSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
Canonical SMILES |
CCCC1C(CC(=O)N1C2=CC=C(C=C2)OCC)C(=O)N3CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidinone Intermediate
- Starting from chiral precursors such as protected hydroxyproline derivatives or related amino acids, the pyrrolidinone ring is constructed.
- Protection of functional groups (e.g., Boc or silyl ethers) is employed to control reactivity.
- Oxidation steps (e.g., using Dess-Martin periodinane) convert alcohol intermediates to aldehydes or ketones as needed for further transformations.
- Reductive amination or nucleophilic substitution introduces the propyl substituent at the 2-position of the pyrrolidinone ring.
- Stereochemical purity is maintained by using chiral starting materials and selective reaction conditions.
Introduction of the 4-Ethoxyphenyl Group
- The 4-ethoxyphenyl moiety is typically introduced via nucleophilic aromatic substitution or coupling reactions.
- In some routes, the 4-ethoxyphenyl group is part of a protected intermediate that is deprotected after coupling.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) may be used for arylation steps if applicable.
Amide Bond Formation with Piperazine
- The key step involves coupling the pyrrolidinone intermediate with piperazine.
- Amide bond formation is commonly achieved using peptide coupling reagents such as HOBt/PyBOP or EDCI in the presence of a base like DIPEA.
- Reaction conditions are optimized to favor mono-substitution on the piperazine nitrogen to avoid over-alkylation.
- The reaction is typically carried out in polar aprotic solvents such as DMF or DCM at controlled temperatures to maximize yield and purity.
Formation of the Hydrochloride Salt
- The free base of the piperazine amide is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- This step improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.
Representative Reaction Scheme (Simplified)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection and oxidation | Boc protection, Dess-Martin periodinane | Protected pyrrolidinone aldehyde |
| 2 | Reductive amination | Reducing agent (e.g., NaBH3CN), amine | Substituted pyrrolidinone intermediate |
| 3 | Amide coupling | HOBt/PyBOP, DIPEA, DMF | Piperazine amide intermediate |
| 4 | Salt formation | HCl in ethanol | Hydrochloride salt of final compound |
Analytical and Purification Considerations
- Purity and stereochemistry are confirmed by chiral HPLC and NMR spectroscopy.
- Preparative HPLC or crystallization is used to isolate the trans-isomer selectively.
- Monitoring of reaction progress and side reactions (e.g., dehalogenation or over-reduction) is critical, especially in reductive steps.
Research Findings and Optimization Notes
- Reductive amination steps require careful control to avoid formation of enamines or incomplete reduction products.
- Lithium aluminum hydride reductions must be monitored to prevent loss of sensitive substituents.
- Use of protecting groups and their timely removal is essential to maintain functional group integrity.
- Salt formation enhances compound handling and bioavailability in pharmaceutical contexts.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Chiral hydroxyproline derivatives, piperazine |
| Key reagents | Boc anhydride, Dess-Martin periodinane, HOBt/PyBOP, DIPEA, HCl |
| Solvents | DMF, DCM, ethanol, ethyl acetate |
| Temperature range | 0°C to reflux depending on step |
| Stereochemical control | Chiral precursors, selective reaction conditions |
| Purification methods | Chiral HPLC, crystallization |
| Final form | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Trans-1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)-5-propylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans- is one such derivative that exhibits a range of pharmacological effects. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₂₃ClN₂O₃
- Molecular Weight : 364.84 g/mol
- IUPAC Name : Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-propyl-3-pyrrolidinyl)carbonyl)-, hydrochloride, trans-
The mechanism of action of piperazine derivatives often involves interactions with neurotransmitter systems and enzymes. This compound has been notably studied for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in treating neurodegenerative diseases like Alzheimer's disease. Inhibiting AChE increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and cognitive function .
Anticholinergic Activity
Piperazine derivatives have shown promising results in inhibiting AChE activity. In vitro studies demonstrate that the compound can effectively bind to the active site of AChE, leading to significant inhibition. For example, derivatives similar to this compound have been reported to exhibit IC50 values ranging from 10 nM to 100 nM against AChE .
Antimicrobial Properties
Research indicates that piperazine derivatives possess antimicrobial activity against various pathogens. In particular, studies have shown that these compounds can inhibit the growth of bacteria and fungi through mechanisms that may involve disrupting cell membrane integrity or interfering with metabolic pathways .
Antimalarial Activity
Piperazine derivatives have also been explored for their antimalarial properties. A study highlighted the efficacy of piperazine-containing compounds against liver stages of malaria parasites, demonstrating their potential as antimalarial agents . These compounds were found to possess low nanomolar EC50 values in inhibiting Plasmodium berghei sporozoites.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of piperazine derivatives. Key findings include:
- Substituent Effects : The presence of an ethoxy group at the para position of the phenyl ring enhances solubility and biological activity.
- Pyrrolidine Ring : The incorporation of a pyrrolidine moiety contributes to the compound's ability to interact with biological targets effectively.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy | Increases solubility and potency |
| Pyrrolidine | Enhances receptor binding affinity |
Case Studies
- Inhibition of Acetylcholinesterase : A study conducted using Ellman's method demonstrated that piperazine derivatives could inhibit AChE effectively, offering potential therapeutic avenues for Alzheimer's disease treatment .
- Antimicrobial Testing : Laboratory tests indicated that piperazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL .
- Antimalarial Efficacy : In vivo studies on mice infected with P. berghei showed that piperazine derivatives could reduce parasitemia significantly compared to control groups, indicating their potential as antimalarial agents .
Q & A
Basic: What synthetic methodologies are employed to prepare this piperazine-pyrrolidinyl hybrid compound?
Answer:
The synthesis involves multi-step functionalization of the pyrrolidinone and piperazine cores. Key steps include:
- Pyrrolidinone formation : Reacting 4-ethoxyphenyl-substituted precursors with propyl groups under ketone-forming conditions (e.g., oxidative cyclization) to yield the 5-oxo-2-propylpyrrolidine scaffold .
- Carbohydrazide coupling : Introducing the piperazine moiety via a carbonyl linkage, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to activate carboxyl groups for nucleophilic attack by piperazine .
- Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to improve stability and crystallinity .
Basic: How is the stereochemistry (trans-configuration) of the compound confirmed?
Answer:
The trans-configuration is validated using:
- X-ray crystallography : Resolving the spatial arrangement of substituents on the pyrrolidinyl and piperazine rings .
- NMR spectroscopy : Analyzing coupling constants (e.g., ) between protons on adjacent carbons; trans-diastereomers typically exhibit larger coupling constants (>8 Hz) compared to cis-forms .
- Chiral HPLC : Separating enantiomers using columns with chiral stationary phases (e.g., amylose-based) to confirm enantiopurity .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Antibacterial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to standard antibiotics like ciprofloxacin .
- Enzyme inhibition studies : Testing inhibitory effects on target enzymes (e.g., carbonic anhydrase I/II) via spectrophotometric assays measuring changes in substrate conversion rates .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices and therapeutic windows .
Advanced: How can synthetic yields be optimized for the pyrrolidinone intermediate?
Answer:
Yield optimization strategies include:
- Solvent selection : Using aprotic polar solvents (e.g., DMF) to enhance reaction rates and reduce side reactions .
- Catalyst screening : Employing Lewis acids (e.g., ZnCl) to stabilize transition states during cyclization .
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields (>75%) .
- In situ monitoring : Tracking reaction progress via TLC or inline FTIR to terminate reactions at peak intermediate concentration .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from assay variability. Mitigation approaches include:
- Standardized protocols : Adopting CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays to ensure reproducibility .
- Dose-response curves : Calculating EC/IC values over a 10-point concentration range to account for non-linear effects .
- Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric contributions .
Advanced: What computational methods predict target interactions for mechanistic studies?
Answer:
- Molecular docking : Using AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase) .
- MD simulations : Running 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess complex stability and identify key residues for mutagenesis .
- QSAR modeling : Building regression models correlating substituent electronic parameters (e.g., Hammett σ) with inhibitory potency .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- pH stability profiling : Incubating the compound in buffers (pH 1.2–7.4) at 37°C and analyzing degradation via HPLC-UV .
- Plasma stability assays : Testing half-life in human plasma supplemented with esterase inhibitors to mimic in vivo conditions .
- Forced degradation studies : Exposing the compound to heat (60°C), light (ICH Q1B guidelines), and oxidizers (HO) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
